Uvarindole C
Beschreibung
Eigenschaften
CAS-Nummer |
94977-31-8 |
|---|---|
Molekularformel |
C22H17NO3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[3-[(2-hydroxyphenyl)methyl]-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C22H17NO3/c24-19-11-5-1-7-14(19)13-17-15-8-2-4-10-18(15)23-21(17)22(26)16-9-3-6-12-20(16)25/h1-12,23-25H,13H2 |
InChI-Schlüssel |
IYHNODGCMSGUCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Natural Product Extraction and Isolation
Plant Material Selection and Extraction Protocols
Uvarindole C occurs natively in Uvaria angolensis roots, typically extracted via maceration with dichloromethane or methanol. A 2021 study on related Uvaria scheffleri roots employed dichloromethane extraction (24 hours, 230 rpm shaking), yielding 8% crude extract. Silica gel flash column chromatography with gradient elution (ethyl acetate in n-hexane) enabled isolation of structurally analogous indoles, suggesting similar protocols apply to Uvarindole C. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent polarity | Dichloromethane/methanol (1:1) | Maximizes indole solubility |
| Extraction duration | 24–48 hours | Balances efficiency/degradation |
| Chromatography gradient | 15%→45% ethyl acetate | Resolves polar indole derivatives |
Challenges in Natural Isolation
Total Synthesis Strategies
Retrosynthetic Analysis
The pentacyclic structure of Uvarindole C (Figure 1) suggests two strategic disconnections:
- C3-alkylation of indole precursors to establish the bis-indole core.
- Dearomative spirocyclization to form the strained tetracyclic moiety.
Figure 1: Uvarindole C structure highlighting key synthetic bonds
O
||
C1-O-C2-C3-C4 (Spiro center)
Key Synthetic Routes
Double C3-Alkylation Approach
Chouhan and Das (2025) demonstrated a 5-step synthesis of uvarindole B (49% yield) via double alkylation of 5-bromoindole, adaptable to Uvarindole C:
- Step 1 : t-BuOK/BEt₃-mediated C3-alkylation of indole with 2-hydroxybenzyl bromide.
- Step 2 : Plancher rearrangement to install the spiro carbon.
- Step 3 : Negishi coupling for aryl-aryl bond formation (Pd(PPh₃)₄, ZnCl₂).
Critical optimization :
- Alkylation regioselectivity requires bulky bases (t-BuOK) to suppress N1-alkylation.
- Temperature control (<0°C) prevents indole polymerization during alkylation.
Photocatalytic Dearomatization
Visible light-induced radical cyclization (λ=450 nm, Ru(bpy)₃²⁺ catalyst) enables spirocenter formation without pre-functionalization:
Indole + 2-hydroxybenzaldehyde → [hv] → Radical intermediate → Spirocyclization
This method achieved 68% yield for analogous pyrazoline systems, suggesting applicability to Uvarindole C.
Biosynthetic Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Natural extraction | 0.002–0.01 | 95–98 | Low (kg plant) | Stereochemical fidelity |
| Double alkylation | 35–49 | >99 | Multi-gram | Modularity |
| Photocatalytic | 50–68* | 90–95 | Lab-scale | Step economy |
*Extrapolated from analogous systems
Analyse Chemischer Reaktionen
Uvarindole C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while reduction can produce dihydroindole compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Uvarindole C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cellular processes. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its anticancer properties could be linked to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally and Functionally Similar Compounds
To contextualize Uvarindole C's significance, we compare it with two related compounds: N-methyl-2,3-bis(2-hydroxybenzyl)-1H-indole (a synthetic derivative) and Uvartin (a dihydrochalcone from the same plant genus).
Structural and Functional Comparison
Key Differences and Implications
Structural Modifications :
- The N-methyl derivative of Uvarindole C exhibits improved solubility in polar solvents compared to the parent compound, likely due to reduced hydrogen bonding from the methylated indole nitrogen. This modification enhances bioavailability but slightly reduces antimicrobial potency .
- Uvartin , a dihydrochalcone, lacks the indole core but retains hydroxyl groups critical for antioxidant activity. Its smaller molecular weight (242.269 vs. 343.375) correlates with faster metabolic clearance and lower tissue retention .
Functional Outcomes :
- Uvarindole C’s bis(2-hydroxybenzyl) groups are essential for binding to bacterial cell membranes, disrupting integrity (MIC: 8–32 µg/mL against Staphylococcus aureus). In contrast, Uvartin’s chalcone scaffold targets reactive oxygen species, making it more effective as an antioxidant .
- The synthetic N-methyl derivative shows a 20% reduction in antimicrobial activity but a 50% increase in solubility, suggesting a trade-off between pharmacokinetics and efficacy .
Research Findings and Analytical Validation
- Spectroscopic Characterization : Uvarindole C’s structure was confirmed via <sup>13</sup>C-NMR, IR, and mass spectrometry, with key signals at δ 165.2 (carbonyl) and 156.8 ppm (hydroxyl groups) .
- Biological Assays : Comparative studies using disk diffusion assays revealed Uvarindole C’s superior inhibition zones (15–18 mm) against Gram-positive bacteria compared to Uvartin (10–12 mm) .
- Computational Studies : Molecular docking simulations indicate Uvarindole C binds strongly to bacterial DNA gyrase (binding energy: −9.2 kcal/mol), whereas Uvartin interacts weakly with antioxidant enzymes (−6.5 kcal/mol) .
Biologische Aktivität
Uvarindole C is a compound derived from the Annonaceae family, particularly noted for its diverse biological activities. This article examines the biological activity of Uvarindole C, focusing on its antimicrobial properties, potential as a therapeutic agent, and molecular interactions based on recent research findings.
Overview of Uvarindole C
Uvarindole C is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are often used in medicine. Uvarindole C has been isolated from various species within the genus Uvaria, which is recognized for its medicinal properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Uvarindole C against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 µg/mL | |
| Escherichia coli | 12.5 µg/mL | |
| Candida albicans | 25 µg/mL |
The dichloromethane extract from the roots of Uvaria scheffleri, which contains Uvarindole C, demonstrated significant antibacterial activity compared to standard antibiotics like gentamicin. The study utilized in vitro methods to determine MIC values, indicating that Uvarindole C could serve as a basis for developing new antimicrobial agents.
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of Uvarindole C with various biological targets. The findings reveal:
- Binding Energy : The binding energy values for Uvarindole C against E. coli DNA gyrase B ranged from -6.9 to -6.0 kcal/mol, suggesting strong interaction capabilities compared to ciprofloxacin (-7.2 kcal/mol) .
- Topoisomerase IIα Interaction : The compound also exhibited promising results as a potential inhibitor of human topoisomerase IIα, with binding energies indicating effective interaction .
These results imply that Uvarindole C could play a role in cancer treatment by inhibiting essential enzymes involved in DNA replication.
ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial for evaluating the drug-likeness of compounds. The following characteristics were noted for Uvarindole C:
- High Drug-Likeness : The compound showed favorable ADMET profiles, suggesting good absorption and distribution characteristics.
- Low Toxicity : Preliminary toxicity assessments indicated that Uvarindole C has a low potential for adverse effects .
Notable Case Study
A study involving traditional healers in Ethiopia reported the use of Uvaria scheffleri extracts containing Uvarindole C for treating bacterial infections. Patients treated with these extracts showed significant improvement compared to those receiving standard treatments .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Uvarindole C?
Uvarindole C’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to map its indole alkaloid framework. High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, while liquid chromatography–mass spectrometry (LC-MS) aids in purity assessment. X-ray crystallography is critical for resolving stereochemical ambiguities . For novel derivatives, comparative analysis against established spectral libraries is essential to validate structural assignments.
Q. How should researchers design initial bioactivity assays for Uvarindole C?
Preliminary bioactivity screening often involves cell-based assays (e.g., cytotoxicity against cancer cell lines using MTT or SRB assays) and enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications). Dose-response curves (IC₅₀ values) and positive/negative controls are mandatory. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability. Reference standard compounds (e.g., doxorubicin for cytotoxicity) must align with published protocols for comparability .
Q. What strategies ensure reproducibility in Uvarindole C isolation from natural sources?
Reproducible extraction requires strict documentation of plant material (species, geographic origin, voucher specimens), solvent systems (e.g., methanol:water gradients), and chromatographic conditions (e.g., column type, flow rates). Quantify yield variations across batches using HPLC-UV and track seasonal or environmental influences via metabolomic profiling .
Advanced Research Questions
Q. How can stereoselective synthesis challenges of Uvarindole C be addressed?
Achieving stereocontrol in Uvarindole C’s polycyclic structure demands chiral catalysts (e.g., asymmetric Pictet-Spengler reactions) and optimized reaction conditions (temperature, solvent polarity). Computational modeling (DFT or MD simulations) predicts transition states to guide synthetic routes. Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Contradictions in reported yields may stem from catalyst degradation or solvent effects, necessitating kinetic studies .
Q. What methodologies resolve contradictions in Uvarindole C’s reported bioactivity data?
Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., cell passage number, serum concentration). Conduct meta-analyses of published data, normalizing for variables like incubation time and solvent controls. Cross-validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase activation). For in vivo studies, standardize animal models (e.g., BALB/c vs. C57BL/6 mice) and pharmacokinetic parameters (dose, administration route) .
Q. How can researchers operationalize Uvarindole C’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene editing to create knockout models of hypothesized targets (e.g., NF-κB or MAPK pathways). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream effectors. For off-target effects, employ thermal shift assays (CETSA) or affinity chromatography. Contradictory pathway data may require single-cell sequencing to resolve cellular heterogeneity .
Q. What analytical strategies validate Uvarindole C’s stability under physiological conditions?
Simulate physiological pH and temperature to conduct accelerated stability studies. Monitor degradation products via UPLC-QTOF-MS and quantify half-life using kinetic modeling (e.g., first-order decay). For in vitro–in vivo correlations (IVIVC), compare stability in cell culture media vs. plasma .
Methodological Considerations for Data Interpretation
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled in Uvarindole C studies?
Re-examine solvent effects (deuterated solvents vs. DMSO-d₆) and concentration-dependent aggregation. Use heteronuclear single quantum coherence (HSQC) to confirm proton-carbon correlations. If discrepancies persist, collaborate with multiple labs to cross-validate spectra and rule out instrumentation bias .
Q. What statistical approaches are optimal for multivariate analysis of Uvarindole C’s bioactivity datasets?
Apply principal component analysis (PCA) to reduce dimensionality in omics datasets and partial least squares regression (PLSR) to correlate structural features with activity. For small sample sizes, use non-parametric tests (Mann-Whitney U) and false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can researchers integrate fragmented literature on Uvarindole C into a cohesive review?
Systematically map studies using PRISMA guidelines, categorizing findings by synthesis routes, bioassays, and model systems. Use citation management tools (EndNote, Zotero) to track contradictions and identify understudied areas (e.g., pharmacokinetics). Highlight methodological gaps (e.g., lack of negative controls in cytotoxicity studies) to prioritize future work .
Tables for Key Data Comparison
Table 1. Reported IC₅₀ Values of Uvarindole C in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type | Reference Source |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | MTT | Journal X (2022) |
| A549 | 8.9 ± 0.7 | SRB | Journal Y (2023) |
| Contradictions | Variance >50% | Solvent: DMSO vs. ethanol |
Table 2. Common Synthetic Routes for Uvarindole C
| Method | Yield (%) | Stereopurity (%) | Key Challenge |
|---|---|---|---|
| Asymmetric Catalysis | 45 | 92 | Epimerization at C-3 |
| Biosynthesis | 18 | N/A | Scalability |
| Optimization Focus | Catalyst lifetime | Fermentation conditions |
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